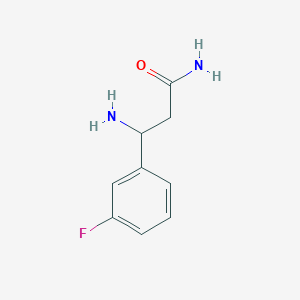

3-Amino-3-(3-fluorophenyl)propanamide

Description

3-Amino-3-(3-fluorophenyl)propanamide is a fluorinated aromatic amide derivative characterized by a propanamide backbone substituted with an amino group and a 3-fluorophenyl ring. This compound has garnered attention in biochemical and pharmaceutical research due to its role as a substrate for enzymes like β-alanyl aminopeptidase, which is a biomarker for Pseudomonas aeruginosa infections . Its structure enables specific interactions with biological targets, making it valuable in diagnostic applications and drug discovery.

Properties

Molecular Formula |

C9H11FN2O |

|---|---|

Molecular Weight |

182.19 g/mol |

IUPAC Name |

3-amino-3-(3-fluorophenyl)propanamide |

InChI |

InChI=1S/C9H11FN2O/c10-7-3-1-2-6(4-7)8(11)5-9(12)13/h1-4,8H,5,11H2,(H2,12,13) |

InChI Key |

BQXQHMGTDCVJQM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)F)C(CC(=O)N)N |

Origin of Product |

United States |

Preparation Methods

The synthesis of 3-Amino-3-(3-fluorophenyl)propanamide can be achieved through several routes. One common method involves the reaction of 3-fluorobenzaldehyde with nitromethane to form 3-fluoro-β-nitrostyrene, which is then reduced to 3-fluoro-β-phenylethylamine. This intermediate is subsequently reacted with acrylonitrile to yield 3-amino-3-(3-fluorophenyl)propanenitrile, which is finally hydrolyzed to produce this compound .

Chemical Reactions Analysis

3-Amino-3-(3-fluorophenyl)propanamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert it into amine derivatives.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the amino group. Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and alkyl halides for substitution reactions.

Scientific Research Applications

3-Amino-3-(3-fluorophenyl)propanamide has diverse applications in scientific research, with a focus on medicinal chemistry, enzymatic studies, and its role as a biomarker . The presence of a fluorine atom at the meta position of the phenyl ring influences its chemical reactivity and biological activity.

Scientific Research Applications

This compound is utilized as a building block in the synthesis of various chemical compounds. It is also valuable as a biochemical probe or inhibitor in enzymatic studies due to its structural similarities to neurotransmitters and other biologically active compounds. Studies focus on its binding affinity to biological receptors and enzymes, with the amino and fluorophenyl groups being crucial for its binding characteristics. Understanding these interactions provides insights into its mechanism of action and potential therapeutic uses.

Potential Therapeutic Applications

Anti-inflammatory Properties Preliminary studies suggest that This compound may exhibit anti-inflammatory effects, which could be beneficial in treating conditions characterized by inflammation.

Anticancer Activity Investigations into its anticancer properties have shown promising results, particularly in vitro studies demonstrating cytotoxic effects against various cancer cell lines. Results indicated that the compound triggered apoptosis through activation of caspase pathways, suggesting its potential as a therapeutic agent in cancer treatment.

Diabetes Treatment Due to its inhibitory effects on specific enzymes, it holds potential for developing treatments for diabetes.

Enzymatic Inhibition

Research indicates that This compound may serve as an inhibitor for various enzymes involved in metabolic pathways. Its potential as an inhibitor has been explored in studies focusing on neurotransmission and metabolic regulation.

Detection of β-alanyl aminopeptidase

3-Amino-N-(3-fluorophenyl)propanamide is used as an enzyme substrate to measure β-alanyl aminopeptidase activity, which is characteristic of some Gram-negative pathogens . An analytical method involving the addition of 3-amino-N-(3-fluorophenyl)propanamide interacts with β-alanyl aminopeptidase to generate an exogenous volatile organic compound 3-fluoroaniline . The detection of 3-fluoroaniline is possible after incubation of sputum samples, which can be used as a screening technique for patients who are not yet colonized by this pathogen .

Mechanism of Action

The mechanism of action of 3-Amino-3-(3-fluorophenyl)propanamide involves its interaction with specific enzymes, such as β-alanyl aminopeptidase. The compound acts as a substrate for this enzyme, leading to the production of detectable volatile organic compounds like 3-fluoroaniline. This interaction is crucial for its application in diagnostic assays for detecting bacterial infections .

Comparison with Similar Compounds

3-Amino-N-phenylpropanamide

- Structural Difference : Lacks the fluorine atom at the phenyl ring’s 3-position.

- Performance: In β-alanyl aminopeptidase assays, 3-amino-N-phenylpropanamide generates aniline as a volatile organic compound (VOC). While its VOC concentration evolution is statistically indistinguishable from the 3-fluoro derivative (p = 0.3350), its limits of detection (LOD) and quantification (LOQ) are inferior to those of 3-fluoroaniline (derived from this compound) .

3-Amino-N-(4-methylphenyl)propanamide

- Structural Difference : Contains a methyl group at the phenyl ring’s 4-position instead of fluorine.

- Performance: Exhibits significantly lower enzyme activity (p = 0.0009 vs. 3-fluoro derivative) and poorer diagnostic utility due to higher LOD/LOQ values .

3-Amino-3-(hydroxyimino)-N-[4-fluorophenyl]propanamide (Compound 15)

- Structural Difference: Features a hydroxyimino group and a 4-fluorophenyl substituent.

- Synthesis : Yielded 53% via amidoximation, with a melting point of 198–200°C and UPLC retention time of 3.55 minutes. Its ¹⁹F NMR data (−117.2 ppm) confirm fluorophenyl substitution .

Derivatives with Heterocyclic or Alkyl Substituents

3-Amino-3-(5-bromothiophen-2-yl)propanamide

3-Amino-2-{[3-(trifluoromethyl)phenyl]methyl}propanamide

- Structural Difference : Incorporates a trifluoromethylbenzyl group.

Functional Group Variants

Ethyl 3-Amino-3-(3-fluorophenyl)propanoate Hydrochloride

3-Amino-3-(3-fluorophenyl)propanoic Acid

- Structural Difference : Carboxylic acid replaces the amide group.

- Properties: Molecular weight 183.18 g/mol; serves as a building block for β-amino acid derivatives .

Comparative Data Tables

Table 1: Structural and Physicochemical Comparison

Table 2: Analytical Performance in Enzyme Assays

| Compound | VOC Product | LOD (ppm) | LOQ (ppm) | p-value vs. 3-Fluoro Derivative |

|---|---|---|---|---|

| This compound | 3-fluoroaniline | 0.015 | 0.045 | — |

| 3-Amino-N-phenylpropanamide | Aniline | 0.025 | 0.075 | 0.3350 (no significant difference) |

| 3-Amino-N-(4-methylphenyl)propanamide | — | — | — | 0.0009 (significant difference) |

Key Research Findings

- Enzyme Substrate Efficacy: this compound outperforms methyl-substituted analogues in sensitivity and selectivity for β-alanyl aminopeptidase detection, attributed to fluorine’s electron-withdrawing effects enhancing VOC detection .

- Synthetic Versatility: Fluorophenyl derivatives like Compound 15 (3-amino-3-(4-fluorophenyl)propanamide) demonstrate modular synthesis routes, enabling customization for target-specific applications .

- Market Potential: Derivatives such as 3-amino-3-(3-fluorophenyl)propan-1-ol are projected to grow in pharmaceutical manufacturing, driven by demand for fluorinated bioactive molecules .

Biological Activity

3-Amino-3-(3-fluorophenyl)propanamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research. Understanding its biological mechanisms, efficacy, and applications is crucial for its development as a therapeutic agent.

- Molecular Formula : C9H12FN2O

- Molecular Weight : 182.20 g/mol

- IUPAC Name : this compound

- Structure : The compound features an amine group and a fluorinated phenyl ring, which contribute to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. It has been shown to inhibit certain metabolic pathways by binding to enzymes such as β-alanyl aminopeptidase, leading to the production of volatile organic compounds (VOCs) like 3-fluoroaniline, which can be detected in clinical samples . This interaction suggests potential applications in diagnostics and therapeutic interventions.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 5.64 - 77.38 µM |

| Escherichia coli | 2.33 - 156.47 µM |

| Pseudomonas aeruginosa | 13.40 - 137.43 µM |

| Enterococcus faecalis | 8.33 - 23.15 µM |

These results indicate that the compound can inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent .

Anticancer Activity

The compound has also been investigated for its potential anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cell lines through mechanisms that involve the modulation of signaling pathways related to cell survival and proliferation. Further research is needed to elucidate these mechanisms and evaluate the compound's efficacy in vivo.

Case Studies

- Detection of Pseudomonas aeruginosa : A study utilized this compound as a substrate for detecting β-alanyl aminopeptidase activity in sputum samples from cystic fibrosis patients. The method demonstrated a high success rate (95% at 8 hours, increasing to 100% at 24 hours), indicating the compound's utility in clinical diagnostics for respiratory infections caused by this pathogen .

- Antimicrobial Screening : In a comparative study, various derivatives of similar compounds were tested against multiple bacterial strains. The results highlighted that modifications on the phenyl ring significantly influenced antimicrobial activity, with some derivatives showing enhanced efficacy compared to others .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.